molecular formula C12H14BrFO2 B15224094 tert-Butyl 3-(bromomethyl)-2-fluorobenzoate

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate

Cat. No.: B15224094
M. Wt: 289.14 g/mol
InChI Key: APINIIHHXZPMJD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methyl-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at position 3 undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of the adjacent fluorine atom, which enhances the electrophilicity of the methyl carbon.

Key Reactions and Conditions:

Nucleophile Reagents/Conditions Product Yield Source
AminesDIEA, DMF, 40–70°C3-(Aminomethyl)-2-fluorobenzoate derivatives~80%
ThiolsK₂CO₃, DMF/THF, rt3-(Thiomethyl)-2-fluorobenzoate derivatives65–75%
AzideNaN₃, DMF, 60°C3-(Azidomethyl)-2-fluorobenzoate70%
CyanideKCN, DMF, reflux3-(Cyanomethyl)-2-fluorobenzoate60%

Mechanistic Notes :

  • Reactions with primary/secondary amines (e.g., pyrrolidine derivatives) proceed via a two-step process: initial SN2 displacement followed by workup to isolate the amine product .

  • Steric hindrance from the tert-butyl group minimally affects reactivity due to the para-position relationship with the bromomethyl site .

Deprotection of the tert-Butyl Ester

The tert-butyl ester is stable under basic conditions but cleaved under acidic hydrolysis to yield the corresponding carboxylic acid.

Hydrolysis Conditions:

Acid Solvent Temperature Product Yield Source
Trifluoroacetic acidDCMrt, 2–4 h3-(Bromomethyl)-2-fluorobenzoic acid95%
HCl (4 M in dioxane)Dioxanert, 1–2 h3-(Bromomethyl)-2-fluorobenzoic acid90%

Applications :

  • The deprotected carboxylic acid serves as a precursor for amide couplings or further functionalization .

Elimination Reactions

Under strong basic conditions, the bromomethyl group may participate in elimination pathways.

Example Reaction:

Base Solvent Conditions Product Yield Source
DBUTHF60°C, 12 h2-Fluoro-3-vinylbenzoate55%

Notes :

  • Elimination competes with substitution in polar aprotic solvents, particularly with bulky bases .

Suzuki-Miyaura Coupling:

Catalyst Ligand Base Product Yield Source
Pd(PPh₃)₄-K₂CO₃3-(Arylmethyl)-2-fluorobenzoate40–50%

Challenges :

  • Low yields are attributed to steric hindrance from the tert-butyl group and competing side reactions .

Functional Group Interconversion

The bromomethyl group can be converted into other functionalities for downstream applications.

Oxidation:

Reagent Conditions Product Yield Source
KMnO₄, H₂SO₄80°C, 6 h3-Carboxy-2-fluorobenzoate75%

Scientific Research Applications

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.

    Organic Synthesis: The compound is a versatile building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    tert-Butyl 3-(chloromethyl)-2-fluorobenzoate:

    tert-Butyl 3-(bromomethyl)-4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, affecting the compound’s chemical behavior.

Uniqueness

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and electronic properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-2-fluorobenzoate

InChI

InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3

InChI Key

APINIIHHXZPMJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1F)CBr

Origin of Product

United States

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